molecular formula C5H8O3 B14137334 2-Formylbutanoic acid CAS No. 4442-98-2

2-Formylbutanoic acid

Cat. No.: B14137334
CAS No.: 4442-98-2
M. Wt: 116.11 g/mol
InChI Key: FKJHLNDJJGVDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formylbutanoic acid is an organic compound with the molecular formula C5H8O3 and an average mass of 116.116 g/mol . This molecule contains both a formyl group and a carboxylic acid functional group, making it a versatile chiral building block in synthetic organic chemistry . While specific pharmacological or toxicological data for this compound is limited in the public domain, its reactive aldehyde moiety suggests it is a valuable intermediate for constructing more complex molecular architectures. Researchers can leverage its bifunctionality for various reactions, including condensations and multi-component couplings, potentially analogous to the documented use of similar compounds like 2-formylbenzoic acid in the synthesis of heterocyclic structures such as isocoumarins . The compound possesses one defined stereocenter, offering potential for research into stereoselective synthesis and the production of enantiomerically pure compounds . This compound is for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJHLNDJJGVDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541649
Record name 2-Formylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-98-2
Record name 2-Formylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Formylbutanoic Acid and Analogues

Chemo-Enzymatic Cascade Approaches to Formyl-Carboxylic Acids

The integration of enzymatic catalysts into chemical synthesis pathways, known as chemo-enzymatic cascades, offers significant advantages in terms of selectivity, efficiency, and sustainability. bohrium.com These approaches leverage the high specificity of enzymes to perform transformations that are difficult to achieve with conventional chemical reagents, particularly for complex molecules with multiple functional groups. nih.gov

A significant breakthrough in the synthesis of aldehydes from carboxylic acids is the application of Carboxylate Reductase (CAR) enzymes. nih.govresearchgate.net Unlike traditional chemical reductions that often require harsh conditions and can lead to over-reduction to the corresponding alcohol, CARs catalyze the selective one-step reduction of a broad range of carboxylic acids directly to aldehydes. researchgate.netmdpi.com This transformation is particularly valuable for generating formyl-carboxylic acids, which can serve as key intermediates in multi-step syntheses. nih.gov

The mechanism of CARs involves two main steps: the activation of the carboxylate substrate at the expense of adenosine (B11128) 5'-triphosphate (ATP) and the subsequent reduction using β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydride donor. researchgate.netmdpi.com This enzymatic system has been successfully integrated into chemo-enzymatic cascades. For instance, α,β-unsaturated carboxylic acids, formed via a palladium-catalyzed Heck coupling, can be fed directly into a biocatalytic system containing a CAR, which reduces the carboxylic acid moiety to an aldehyde. mdpi.comresearchgate.net This is often followed by a second enzymatic step, such as an enoate reductase, to achieve selective C-C double bond reduction, demonstrating a powerful combination of chemical and biological catalysis. researchgate.net

Table 1: Overview of Carboxylate Reductase (CAR) Catalysis

Feature Description Reference
Enzyme Class Carboxylate Reductase (EC 1.2.1.30) researchgate.net
Reaction R-COOH → R-CHO nih.gov
Cofactors ATP, NADPH mdpi.com
Key Advantage High selectivity for aldehyde formation, avoiding over-reduction to alcohol. bohrium.commdpi.com
Applications Flavor & fragrance synthesis, cascade reactions with aldehyde intermediates. nih.govresearchgate.net

| Example Enzyme | CAR from Neurospora crassa (NcCAR) | mdpi.comresearchgate.net |

Biocatalysis provides a powerful toolkit for performing highly selective functional group interconversions on molecules with multiple reactive sites. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs), alcohol oxidases, and peroxygenases can be employed to selectively oxidize primary alcohols to aldehydes without affecting other functional groups, such as a carboxylic acid, present in the molecule. researchgate.netnih.gov

These strategies are often employed in cascade reactions where multiple enzymes work in concert to produce a target molecule from a simple precursor. nih.gov For example, in the synthesis of furan-based carboxylic acids from 5-hydroxymethylfurfural (B1680220) (HMF), a sequence of enzymatic oxidations is used. An alcohol oxidase can convert the hydroxymethyl group of HMF into a formyl group, which is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase. researchgate.netrsc.org The selectivity of each enzyme ensures that the desired functional group is modified at each step, allowing for the controlled synthesis of complex molecules like 5-formyl-2-furancarboxylic acid. nih.govrsc.org The challenge in these systems is often the compatibility of the different enzymes and the management of byproducts like hydrogen peroxide. nih.gov

Carboxylate Reductase (CAR) Catalyzed Aldehyde Formation from Carboxylic Acid Precursors

Strategies in Classical Organic Synthesis

While biocatalysis offers elegant solutions, classical organic synthesis remains fundamental for the production of formyl-carboxylic acids, providing robust and scalable methods.

Hydroformylation, or oxo-synthesis, is a powerful, 100% atom-economical process for introducing a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. d-nb.info This reaction is paramount for producing aldehydes on an industrial scale. The key challenge in the hydroformylation of unsaturated carboxylic acids, such as butenoic acid isomers, is controlling the regioselectivity to obtain the desired linear or branched aldehyde product.

Recent advances have focused on the rational design of ligands for transition metal catalysts, typically rhodium, to steer the reaction towards a specific isomer. For the synthesis of a 2-formylbutanoic acid analogue, the hydroformylation of 3-butenoic acid is a relevant pathway. Researchers have designed a specific phosphine (B1218219) ligand, OrthoDIMphos, which utilizes supramolecular interactions (hydrogen bonding) to pre-organize the substrate in the catalyst's coordination sphere. This strategy forces the reaction to proceed with high regioselectivity, favoring the formation of the linear aldehyde, 4-formylbutanoic acid, over the branched isomer, 3-formylbutanoic acid. d-nb.info

Table 2: Regioselective Hydroformylation of 3-Butenoic Acid

Catalyst System Substrate Product Ratio (Linear:Branched) Turnover Number (TON) Reference
Rh(acac)(CO)₂ / OrthoDIMphos (L2) 3-Butenoic Acid up to 84:1 up to 630 d-nb.info

The linear product is 4-formylbutanoic acid, while the branched product is 3-formylbutanoic acid.

Oxidative methods provide another major route to formyl-substituted butanoic acids. These pathways can involve the partial oxidation of a suitable precursor or the oxidative cleavage of a larger molecule. A well-documented example is the oxidation of glutaraldehyde (B144438), which proceeds stepwise through the formation of 4-formylbutyric acid as an intermediate before being further oxidized to glutaric acid. google.com By controlling the reaction conditions and the amount of oxidant, it is possible to isolate the intermediate aldehyde-acid. Oxidizing agents such as nitric acid, hydrogen peroxide, or peracetic acid can be employed for such transformations. google.com

Another approach is the oxidation of a corresponding diol or hydroxy acid. For instance, the selective oxidation of one of the primary alcohol groups of 2-ethyl-1,4-butanediol could theoretically yield 2-ethyl-4-formylbutanoic acid after subsequent oxidation of the other alcohol group. The controlled oxidation of a primary alcohol to an aldehyde, often using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, is a standard transformation that can be applied in a multi-step synthesis of a butanoic acid scaffold already containing a hydroxyl group at a different position. vaia.com

Table 3: Examples of Oxidative Pathways to Formyl-Carboxylic Acids

Starting Material Oxidant/Process Formyl-Carboxylic Acid Intermediate/Product Reference
Glutaraldehyde Molecular Oxygen 4-Formylbutyric acid google.com
Ferulic Acid Oxidative Degradation 3-Methyl-2-formylbutyric acid researchgate.net

The synthesis of this compound can also be achieved by building upon a pre-existing butanoic acid or butanoate ester scaffold. This strategy involves introducing the formyl group at the C-2 position through a series of chemical modifications.

A common approach begins with the α-functionalization of a butanoate ester, such as ethyl butanoate. The ester can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with a formylating agent, such as ethyl formate, to introduce the aldehyde functionality at the C-2 position. Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the target this compound.

Alternatively, one could start with a butanoic acid derivative that already contains a functional group at the C-2 position, which can then be converted into a formyl group. For example, 2-bromobutanoic acid could be transformed into the target compound through nucleophilic substitution with a protected aldehyde equivalent, followed by deprotection. Another route involves the oxidation of 2-(hydroxymethyl)butanoic acid. This highlights the versatility of classical organic chemistry in modifying existing molecular frameworks to achieve complex target molecules. practically.comgauthmath.com

Oxidative Pathways to Formyl-Substituted Butanoic Acids

Stereoselective Synthesis and Chiral Induction in Formylbutanoic Acid Research

The synthesis of this compound and its analogues in an optically pure form is a significant challenge in organic chemistry. The presence of a stereocenter at the C2 position means that the molecule can exist as two non-superimposable mirror images, or enantiomers. Controlling the three-dimensional arrangement of atoms during synthesis is paramount for applications where specific stereoisomers are required. Methodologies for achieving this control, known as stereoselective synthesis, are broadly categorized into diastereoselective and enantioselective approaches. These strategies often rely on the principles of chiral induction, where a source of chirality is used to influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others.

The construction of the chiral C2 center in formylbutanoic acid frameworks can be achieved with high levels of stereocontrol using either diastereoselective or enantioselective methods. Diastereoselective methods typically involve covalently attaching a chiral auxiliary to an achiral substrate, which then directs the stereochemistry of a subsequent reaction before being removed. wikipedia.orgblogspot.com Alternatively, existing stereocenters within the substrate can direct the formation of a new one. Enantioselective approaches, in contrast, utilize a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer directly without covalent modification of the substrate. rsc.org

Diastereoselective Strategies: The Chiral Auxiliary Approach

A powerful and widely used diastereoselective strategy involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary is an enantiomerically pure compound that, when attached to the substrate, creates a chiral environment that sterically or electronically biases subsequent reactions to occur from a specific face. blogspot.comyork.ac.uk

For the synthesis of a this compound framework, one could envision attaching a butanoyl group to a well-established chiral auxiliary, such as an Evans oxazolidinone. blogspot.com The resulting N-acyloxazolidinone can be converted into its corresponding enolate, which then participates in reactions that are highly directed by the bulky substituent on the auxiliary. For instance, formylation of this chiral enolate would lead to a product with a defined stereochemistry at the C2 position. The final step involves the cleavage and recovery of the auxiliary to yield the chiral α-formylated carboxylic acid derivative. wikipedia.orgblogspot.com

A documented example highlighting diastereoselection in a closely related system is the synthesis of (±)-vibralactone, which featured a highly diastereoselective allylation of an α-formyl ester containing an α-quaternary stereocenter. core.ac.uk In this work, the addition of allyltrimethylsilane (B147118) to the aldehyde (promoted by magnesium bromide) proceeded with excellent diastereoselectivity. core.ac.uk The observed stereochemistry was rationalized by a chelation model where the magnesium ion coordinates to both the aldehyde's carbonyl oxygen and an oxygen atom of the adjacent dimethoxymethyl group. This chelated intermediate effectively blocks one face of the aldehyde, forcing the nucleophile to attack from the opposite, less hindered face, thus leading to the formation of a single diastereomer. core.ac.uk

Enantioselective Strategies: Organocatalysis

In recent decades, organocatalysis has emerged as a dominant strategy for the enantioselective synthesis of chiral molecules. rsc.org This approach uses small, chiral organic molecules as catalysts. For the α-functionalization of carbonyl compounds, chiral secondary amines (such as proline and its derivatives) are frequently used. rsc.orgnih.gov The mechanism involves the reaction of the aldehyde or ketone with the chiral amine catalyst to form a transient enamine. This enamine is the key reactive intermediate, and its chiral environment dictates the facial selectivity of the subsequent attack by an electrophile.

This principle can be applied to the direct enantioselective α-formylation of butanal or other aldehydes. More specifically for α-formyl frameworks, recent research has demonstrated the high efficacy of organocatalysis in controlling stereochemistry. A study on the enantioselective α-hydrazination of α-formyl tertiary amides utilized a primary amine Cinchona catalyst to achieve excellent yields and enantioselectivities, generally above 98% ee. acs.org The reaction involves the formation of a (Z)-enaminone intermediate, which is stabilized by an internal hydrogen bond. The chiral catalyst then directs the approach of the aminating agent (di-tert-butyl azodicarboxylate, DtBAD) to a specific face of the enaminone, resulting in the highly stereoselective formation of the product. acs.org The proposed transition state, supported by calculations, involves the catalyst acting as a Brønsted acid to assist in the delivery of the electrophile. acs.org

The table below summarizes the results from this organocatalytic approach, showcasing its effectiveness across various substrates.

Table 1. Enantioselective α-Hydrazination of α-Formyl Amides Using a Cinchona Organocatalyst acs.org
EntryR Group in α-Formyl AmideYield (%)Enantiomeric Excess (ee, %)Configuration
1Methyl9998R
2Ethyl99>99R
3n-Propyl98>99R
4n-Butyl96>99R
5Benzyl99>99R
6Allyl98>99R

Elucidation of Reaction Mechanisms and Theoretical Chemical Studies

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the electronic structure, stability, and reactivity of molecules. For a compound like 2-formylbutanoic acid, these methods can predict its behavior in various chemical environments, especially in processes involving radical scavenging.

The antioxidant potential of a compound is often assessed by its ability to scavenge free radicals. The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and in some contexts, Double Electron Transfer Proton Transfer (d-ETPT). While direct data for this compound is scarce, the behavior of other organic acids provides a strong predictive framework.

DFT studies on other organic molecules, such as phenolic acids, have been used to evaluate the thermodynamics of these pathways. usp.br The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a radical. For this compound, the most likely sites for this transfer would be the aldehydic hydrogen and the carboxylic acid hydrogen. The feasibility of HAT is often correlated with the Bond Dissociation Enthalpy (BDE) of the C-H or O-H bond, with lower BDE values indicating a more favorable reaction. google.com

The SPLET mechanism is a two-step process involving the deprotonation of the antioxidant followed by electron transfer to the radical. In polar solvents, the carboxylic acid group of this compound would readily deprotonate, making the SPLET pathway highly relevant. The favorability of this pathway is governed by the acidity (pKa) of the compound and the electron-donating ability of the resulting anion.

Investigations into flavonols have shown that ionization potentials (IP), calculated via DFT, can correlate linearly with radical-scavenging rates, suggesting that in some cases, the reaction may proceed via an electron transfer as the rate-determining step. google.com A similar relationship could be expected for this compound, particularly in its deprotonated form.

Table 1: Comparison of Radical Scavenging Mechanisms This table is illustrative and based on general principles of organic chemistry and radical scavenging, as specific data for this compound is not available.

PathwayDescriptionKey Thermodynamic ParameterRelevance to this compound
Hydrogen Atom Transfer (HAT)Direct transfer of a hydrogen atom (H•) to a radical.Bond Dissociation Enthalpy (BDE)Likely to occur from the aldehydic C-H bond and the carboxylic O-H bond.
Sequential Proton Loss Electron Transfer (SPLET)Deprotonation followed by electron transfer from the anion to the radical.Proton Affinity (PA) and Ionization Potential (IP) of the anion.Highly probable in polar solvents due to the acidic carboxyl group.

The three-dimensional structure of a molecule significantly impacts its reactivity. For this compound, rotation around the C-C single bonds allows for various conformations. The relative orientation of the formyl and carboxyl groups can influence the stability of the molecule and the transition states of its reactions. For instance, intramolecular hydrogen bonding between the carboxyl hydrogen and the formyl oxygen could stabilize certain conformers, potentially affecting the BDE of the carboxylic O-H bond and influencing the HAT mechanism.

Computational studies on other molecules, such as benzaldehyde, have shown that conformational instability can drive certain reactions, like the formation of hydrotrioxide intermediates during ozonolysis. Similar conformational effects would be at play in the reactions of this compound, where the accessibility of the reactive sites and the stability of intermediate structures would be conformation-dependent.

Thermodynamic and Kinetic Analyses of Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer, Sequential Proton Loss Electron Transfer, Double Electron Transfer Proton Transfer)

Oxidative Degradation Mechanisms of Formyl-Containing Organic Acids

The presence of both a formyl and a carboxylic acid group makes this compound susceptible to oxidative degradation. Studies on simpler organic acids like formic and oxalic acid provide a basis for understanding these degradation pathways.

In the presence of oxidizing agents like hydroxyl radicals (•OH), the degradation of organic acids is initiated. For this compound, the reaction would likely proceed via hydrogen abstraction from either the aldehydic group or the carbon atom alpha to the carboxyl group. Abstraction of the aldehydic hydrogen is often a favorable pathway for formyl-containing compounds. This initial step generates a carbon-centered radical.

This radical intermediate can then react with molecular oxygen to form a peroxyl radical. Subsequent reactions can lead to a cascade of products, including smaller carboxylic acids, carbon dioxide, and other carbonyl compounds. Research on the oxidative degradation of adipic acid has shown the formation of a wide spectrum of smaller dicarboxylic and monocarboxylic acids as degradation products. Similarly, the degradation of this compound would be expected to yield a variety of smaller oxygenated molecules. The presence of certain transition metals can increase the rate of oxidative degradation.

Table 2: Potential Intermediates in the Oxidative Degradation of this compound This table presents hypothetical intermediates based on known mechanisms for other organic acids.

Intermediate TypeFormation PathwayPotential Fate
Acyl Radical (R-C•=O)Hydrogen abstraction from the formyl group.Decarbonylation or reaction with O2.
Carbon-centered Radical (at C2)Hydrogen abstraction from the carbon adjacent to the carboxyl group.Reaction with O2 to form a peroxyl radical.
Peroxyl Radical (R-OO•)Reaction of a carbon-centered radical with O2.Leads to the formation of hydroperoxides and subsequent chain scission.

Mechanistic Enzymology of Reactions Involving Formyl and Carboxyl Groups

Enzymes that act on substrates containing formyl and carboxyl groups are common in biological systems. These include formyltransferases and various lyases and dehydrogenases.

The acidity of hydrogens on carbon atoms (carbon acidity) is a crucial factor in many enzymatic reactions. For this compound, the hydrogen at the C2 position, being alpha to both the formyl and carboxyl groups, would be significantly acidic. In an enzyme's active site, a basic amino acid residue could abstract this proton, generating a carbanionic intermediate. This is a common mechanistic step in enzymes catalyzing condensation or cleavage reactions.

For example, 2-hydroxyacyl-CoA lyases, which are dependent on thiamine (B1217682) diphosphate (B83284) (ThDP), catalyze the cleavage of 2-hydroxyacyl-CoA thioesters into a carbonyl compound and formyl-CoA. This reaction involves the stabilization of a carbanionic intermediate. While this compound is not a direct substrate for this enzyme, the principles of C-C bond cleavage adjacent to a carbonyl group are relevant. An analogous enzyme could potentially catalyze the retro-aldol cleavage of this compound.

Furthermore, studies on thymine (B56734) DNA glycosylase (TDG), which excises 5-formylcytosine (B1664653) from DNA, highlight the importance of the chemical properties of the formyl and carboxyl groups in enzymatic recognition and catalysis. The ionization state of the carboxyl group and the acidity of protons within the substrate are critical for the reaction mechanism. In a hypothetical enzyme acting on this compound, specific amino acid residues would be positioned to interact with the carboxylate and formyl groups, facilitating proton transfers and stabilizing transition states.

Characterization of Enzyme-Substrate Interactions Leading to Formyl-Acid Transformations

The enzymatic transformation of this compound, a bifunctional molecule containing both an aldehyde and a carboxylic acid group, is a critical area of study for understanding its metabolic fate and potential biotechnological applications. While direct structural and kinetic data on enzymes specifically acting on this compound are limited in publicly available research, a comprehensive understanding of the enzyme-substrate interactions can be inferred from studies of enzymes that catalyze reactions on analogous short-chain oxo- and formyl-carboxylic acids. These enzymes primarily belong to the aldehyde dehydrogenase (ALDH) and 2-keto acid dehydrogenase superfamilies.

The binding and transformation of this compound within an enzyme's active site are governed by a series of specific non-covalent interactions. The enzyme's catalytic pocket is precisely shaped to accommodate the substrate, with key amino acid residues positioned to interact with the substrate's functional groups—the formyl group, the carboxylic acid moiety, and the ethyl side chain.

Research on various aldehyde dehydrogenases reveals that the active site is often a tunnel-like structure. The lining of this tunnel typically contains a mixture of hydrophobic and polar residues that guide the substrate to the catalytic center. For a substrate like this compound, the ethyl group would likely be stabilized by hydrophobic interactions with nonpolar amino acid side chains such as valine, leucine, isoleucine, and phenylalanine, which form an apolar pocket researchgate.net.

The carboxylate group of the substrate is a key recognition element for many enzymes. In related enzyme structures, this negatively charged group is anchored by electrostatic interactions with positively charged residues like arginine or lysine, or through hydrogen bonding with polar residues such as serine, threonine, or asparagine researchgate.netnih.govnih.govnih.gov. This interaction is crucial for correctly orienting the substrate for catalysis. For instance, in aldehyde dehydrogenase 7A1 (ALDH7A1), the carboxylate of the product is anchored by interactions with five conserved residues researchgate.net.

The formyl group, the site of chemical transformation, is positioned near the catalytic machinery of the enzyme. In the case of aldehyde dehydrogenases, this involves a catalytic cysteine residue and the NAD(P)+ cofactor. The active site geometry ensures that the aldehyde carbon is susceptible to nucleophilic attack by the catalytic residue. Studies on human aldehyde dehydrogenases have identified conserved residues like asparagine and glutamic acid that are critical for binding the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) coenzyme, which is essential for the oxidation of the aldehyde wfu.edutandfonline.com.

The table below summarizes the hypothetical key interactions between an enzyme and this compound, based on data from homologous enzymes acting on similar substrates.

Substrate Moiety Interacting Amino Acid Residues (Inferred) Type of Interaction Putative Function
Carboxylate GroupArginine (Arg), Lysine (Lys), Serine (Ser)Electrostatic, Hydrogen BondingAnchoring the substrate in the active site, ensuring proper orientation. researchgate.netnih.govnih.gov
Ethyl Side ChainLeucine (Leu), Valine (Val), Phenylalanine (Phe)Hydrophobic InteractionsStabilizing the aliphatic portion of the substrate within a nonpolar binding pocket. researchgate.net
Formyl GroupCysteine (Cys), Histidine (His)Covalent Catalysis, General Acid/Base CatalysisNucleophilic attack on the aldehyde carbon to initiate the dehydrogenation reaction. pdbj.org
Coenzyme BindingAsparagine (Asn), Glutamic Acid (Glu)Hydrogen BondingPositioning the NAD(P)+ cofactor for hydride transfer from the substrate. wfu.edutandfonline.com

Detailed research findings from studies on analogous enzymes further illuminate the intricacies of these interactions. For example, the substrate specificity of human mitochondrial aldehyde dehydrogenase (ALDH2) has been shown to vary with the chain length of the aldehyde substrate, suggesting that the size and shape of the hydrophobic binding pocket are finely tuned nih.gov. Similarly, studies on branched-chain α-keto acid dehydrogenase have revealed that the active sites can operate independently, arguing against a mandatory alternating-site mechanism for this class of enzymes nih.gov. The structural analysis of aldehyde dehydrogenases also highlights the flexibility of certain regions, such as the C-terminus and substrate anchor loops, which can undergo significant conformational changes upon substrate binding to properly assemble the active site researchgate.net. These findings underscore the dynamic nature of enzyme-substrate interactions and provide a solid foundation for predicting how this compound is recognized and transformed by its cognate enzymes.

Research on Derivatives, Isomers, and Analogues of 2 Formylbutanoic Acid

Synthesis and Functionalization of Related Formyl-Butanoic Acid Structures

The synthesis and modification of formyl-butanoic acid structures and their derivatives are achieved through various chemical strategies. These methods create versatile building blocks for more complex molecules. For instance, 2-(Formylamino)butanoic acid, a derivative of 2-formylbutanoic acid, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its value lies in the reactive functional groups that can be integrated into diverse molecular frameworks. lookchem.com

Advanced synthetic protocols have been developed for related structures. A notable example is the scalable and chromatography-free synthesis of 2-(2-formylalkyl)arenecarboxylic acid derivatives. This is accomplished through the highly regioselective and chemoselective hydroformylation of vinyl arene derivatives, a method that is efficient enough for multigram-scale production. springernature.com

Furthermore, modern functionalization techniques are being applied to aliphatic acids. Palladium-catalyzed tandem reactions, for example, enable the γ-arylation and γ-lactonization of aliphatic acids in a single step, providing a pathway to synthesize γ-arylated γ-lactones. nih.gov For the isomer 4-formylbutyric acid (also known as 5-oxopentanoic acid), established synthesis routes include the oxidation of pentanoic acid precursors and the hydrolysis of derivatives of γ-ketoglutaric acid. smolecule.com

Isomeric Insights: Research on 4-Formylbutyric Acid (e.g., as a Glutaraldehyde (B144438) Oxidation Product)

A key structural isomer of this compound is 4-formylbutyric acid, also known as 5-oxopentanoic acid, glutaraldehydic acid, or glutarate semialdehyde. smolecule.comfoodb.ca This isomer is a significant intermediate in the metabolic and chemical oxidation of glutaraldehyde. google.com

Studies have shown that the oxidation of glutaraldehyde to glutaric acid with molecular oxygen is a stepwise process that proceeds through the formation of 4-formylbutyric acid. google.com This reaction highlights a direct synthetic link between the widely used biocide and crosslinking agent, glutaraldehyde, and this specific isomer. google.comwikipedia.org The presence of both an aldehyde and a carboxylic acid functional group makes 4-formylbutyric acid a versatile chemical building block. smolecule.com However, its nature as an intermediate can pose challenges in chemical production, as separating it from the final product, glutaric acid, can be problematic. google.com Research into the effects of glutaraldehyde treatment on biological tissues suggests that free formyl groups can be generated, which are subsequently oxidized to form carboxyl groups, a process that mirrors the formation of 4-formylbutyric acid. core.ac.uk

Interconversion Pathways and Structural Implications

This compound and 4-formylbutyric acid are structural isomers, with the only difference being the position of the formyl (aldehyde) group along the butanoic acid backbone. While they share the same molecular formula, C₅H₈O₃, their chemical synthesis and origins are distinct.

The available research points to separate synthetic pathways rather than a direct interconversion. 4-Formylbutyric acid is well-documented as an oxidation product of glutaraldehyde. google.com In contrast, the synthesis of this compound and its derivatives would typically involve reactions that introduce functionality at the α-carbon (the 2-position) of a butyric acid precursor. A direct interconversion between the two isomers would necessitate a significant rearrangement of the carbon skeleton, a chemically complex process that is not described in the reviewed literature. The structural implication is that these two compounds, despite being isomers, are generally accessed from different starting materials and are not readily interchangeable. Their distinct structures lead to different chemical properties and roles in synthesis and biological systems.

Metabolic and Biological Research Contexts of Formyl Butanoic Acids

Integration within Organic Acid and Butanoate Metabolic Pathways

Formyl-butanoic acids are variants of butanoate (butyrate) and are classified as organic acids. Their metabolic relevance stems from their position as intermediates in pathways that connect different classes of molecules. While specific pathways for 2-Formylbutanoic acid are not extensively detailed in current literature, the metabolic fates of its isomers, such as 5-oxopentanoic acid (also known as 4-formylbutanoic acid), are better understood and serve as important models.

The biosynthesis and degradation of formyl-acids are critical for controlling their cellular concentrations. The production of these compounds can occur through various enzymatic reactions. For instance, isomers like 5-formylpentanoic acid have been identified as intermediates in engineered biochemical pathways for producing valuable chemicals. One notable example is the biocatalytic conversion of alpha-ketopimelic acid (AKP) to 5-formylpentanoic acid. google.com This reaction is a key step in proposed routes for manufacturing adipic acid and 6-aminocaproic acid (6-ACA), a precursor to nylon-6. google.comgoogle.comepo.org

Conversely, the catabolism of formyl-acids is essential to prevent the accumulation of reactive aldehydes. Aldehyde dehydrogenases are primary enzymes in this process, oxidizing the formyl group to a carboxylic acid, thereby converting a formyl-acid into a dicarboxylic acid. For example, the oxidation of glutaraldehyde (B144438) in vivo is thought to potentially form formylbutanoic acid, which would then be further metabolized. core.ac.uk

Formyl-acids serve as crucial links in metabolic networks. Their dual functionality allows them to be precursors for a range of other molecules. As seen in the synthesis of 6-ACA, 5-formylpentanoic acid acts as a direct precursor that can be aminated to form the final product. google.comepo.org This demonstrates their role in bridging amino acid metabolism with fatty acid and organic acid pathways. In other contexts, they are part of the complex web of C5-branched dibasic acid metabolism. genome.jp The study of these intermediates is vital for metabolic engineering efforts aimed at producing specialty chemicals and pharmaceuticals from renewable feedstocks.

Investigation of Biosynthetic Routes and Catabolic Fates of Formyl-Acids

Enzymatic Biotransformations Relevant to Formyl-Acid Metabolism

The synthesis and degradation of formyl-butanoic acids are governed by specific classes of enzymes. The reactivity of the aldehyde and carboxylic acid groups makes these compounds substrates for a variety of oxidoreductases.

Carboxylate Reductases (CARs): These enzymes catalyze the ATP-dependent reduction of carboxylic acids to aldehydes. nih.govsci-hub.se CARs exhibit broad substrate specificity, encompassing aromatic and aliphatic acids, making them highly valuable for biocatalysis. nih.govchemrxiv.org In the context of formyl-acid metabolism, a CAR could theoretically reduce the carboxyl group of this compound to a hydroxyl group, yielding 2-formylbutan-1-ol. This reaction is a key step in engineered pathways that convert acids into alcohols or alkanes. sci-hub.se The efficiency of CARs depends on cofactor regeneration (both ATP and NADPH), which is a significant consideration in whole-cell biocatalytic systems. chemrxiv.orgnsf.gov

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes is responsible for the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids. nih.gov ALDHs play a protective role by detoxifying reactive aldehydes. In formyl-acid metabolism, an ALDH would oxidize the formyl group of this compound to a carboxyl group, producing 2-methylmalonic acid. The activity of endogenous ALDHs in host organisms like E. coli can be a challenge in metabolic engineering, as they can deplete the desired aldehyde product. nsf.gov Some ALDHs are highly specialized, such as 10-formyltetrahydrofolate dehydrogenase, which is a fusion of three domains that collectively oxidize a formyl group to carbon dioxide. nih.gov

Table 1: Key Enzymes in Formyl-Butanoic Acid Metabolism
Enzyme ClassEC Number (Example)Reaction CatalyzedRelevance to this compoundReference
Carboxylate Reductase (CAR)1.2.99.6Carboxylic Acid + ATP + NADPH → Aldehyde + ADP + Pi + NADP+Potential reduction of the butanoic acid carboxyl group. nih.govgoogle.com
Aldehyde Dehydrogenase (ALDH)1.2.1.3Aldehyde + NAD(P)+ + H₂O → Carboxylic Acid + NAD(P)H + H+Oxidation of the formyl group to a second carboxyl group. nsf.govnih.gov
D-2-hydroxyacid dehydrogenase1.1.99.6(R)-2-Hydroxy acid + Acceptor → 2-Oxo acid + Reduced acceptorMetabolizes related 2-hydroxy-butanoic acid derivatives. nih.gov

The discovery of novel enzymes is a frontier in metabolic research. Natural biodiversity and protein engineering are two major sources of new biocatalysts. For example, research into acute myeloid leukemia has shown that mutant isocitrate dehydrogenase (IDH) enzymes acquire a novel function, producing oncometabolites like (2R,3S)-dihydroxybutanoic acid from precursors such as threonine. nih.gov This demonstrates how genetic mutations can lead to new enzymatic activities relevant to butanoic acid derivatives. Similarly, screening microbial genomes or engineering existing enzymes could lead to the identification of novel synthases or degradation enzymes specifically for this compound, expanding the biocatalytic toolbox for producing valuable chemicals.

Activity of Carboxylate Reductases and Aldehyde Dehydrogenases

Theoretical and Systems Biology Approaches to Metabolic Profiling

Understanding the role of a single metabolite like this compound requires a holistic view of the entire metabolome. Systems biology integrates high-throughput data with computational modeling to understand complex biological interactions.

Metabolic profiling, or metabolomics, is a cornerstone of systems biology, aiming to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govdrtsoukalas.com This provides a functional readout of the cellular state. Techniques such as mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms. semanticscholar.org

Recent studies have successfully used advanced techniques to detect related formyl-acids. For example, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) was used to perform metabolic profiling of glioblastoma cells. preprints.orgnih.gov This method allowed for the quantification of over 150 polar and ionic metabolites, including 2-formylpentanoic acid, a close structural relative of this compound. preprints.orgnih.gov Such approaches are critical for identifying metabolic differences between cell types and discovering biomarkers. nih.gov Integrating this metabolomic data with genomic and proteomic information allows researchers to build comprehensive models of metabolic networks and predict how they will respond to perturbations. nih.govnih.gov

Table 2: Analytical Techniques in Metabolic Profiling
TechniquePrincipleAdvantages for Formyl-Acid AnalysisReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds followed by mass-based detection.High chromatographic resolution; extensive spectral libraries for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in liquid phase followed by mass-based detection.High sensitivity and specificity; suitable for a wide range of polarities. semanticscholar.org
Hydrophilic Interaction Liquid Chromatography (HILIC)-MSA variant of LC-MS ideal for separating highly polar compounds.Excellent for retaining and separating polar organic acids like formyl-acids. preprints.orgnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei.Non-destructive; provides detailed structural information; highly reproducible. nih.gov

Prediction of Metabolic Fluxes and Pathway Contributions

Detailed research specifically predicting the metabolic fluxes and pathway contributions of this compound is limited in publicly available scientific literature. However, insights can be drawn from the metabolic pathways of structurally related compounds, such as glutaraldehyde. Glutaraldehyde is known to be metabolized in biological systems, and it is proposed that its initial oxidation product is glutaric semialdehyde, an isomer of this compound. inchem.org This metabolic conversion suggests a potential entry point for this compound into cellular metabolism.

Under aerobic conditions, glutaraldehyde is biotransformed into glutaric acid, which can then be further metabolized to carbon dioxide. researchgate.net This process involves a series of oxidation and decarboxylation reactions. inchem.org The conversion of glutaric semialdehyde to glutaric acid is a key step, and it is plausible that this compound could follow a similar oxidative fate. The metabolism of glutaric acid itself is well-documented, proceeding via glutaryl-CoA, which is then oxidized to glutaconyl-CoA and subsequently decarboxylated to crotonyl-CoA. inchem.org This places the potential metabolism of this compound within the broader context of fatty acid and amino acid degradation pathways.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov By using isotopically labeled substrates, such as ¹³C-labeled glucose or glutamine, researchers can trace the flow of atoms through metabolic networks and calculate the flux through various pathways. d-nb.info While specific MFA studies on this compound are not readily found, the methodology could be applied to elucidate its metabolic fate. For instance, by introducing ¹³C-labeled this compound to a biological system, one could trace the label into downstream metabolites like glutaric acid and intermediates of the TCA cycle, thereby quantifying its contribution to these pathways.

The prediction of metabolic fluxes is often enhanced by integrating experimental data with computational models. nih.gov Techniques like Flux Balance Analysis (FBA) can be used to predict the steady-state reaction fluxes in a genome-scale metabolic model. mdpi.comfrontiersin.org Such models for various organisms could theoretically be used to simulate the metabolic consequences of introducing this compound, provided the enzymatic reactions for its conversion are known and included in the model.

Table 1: Potential Metabolic Reactions and Pathways Related to this compound

ReactantProductReaction TypePotential Pathway
This compoundGlutaric acidOxidationFatty Acid/Amino Acid Degradation
Glutaric acidGlutaryl-CoAThioesterificationFatty Acid Degradation
Glutaryl-CoAGlutaconyl-CoAOxidationFatty Acid Degradation
Glutaconyl-CoACrotonyl-CoADecarboxylationFatty Acid Degradation

This table is based on the known metabolism of structurally related compounds and represents a hypothetical pathway for this compound.

In Silico Modeling of Enzyme Networks

In silico modeling provides a computational framework to study the interactions between enzymes and their substrates, offering predictions about reaction mechanisms and kinetics. nih.gov While specific in silico studies dedicated to enzymes acting on this compound are scarce, the principles of molecular modeling can be applied to hypothesize about the enzymes involved in its metabolism.

The likely first step in the metabolism of this compound is its oxidation to glutaric acid. This reaction would be catalyzed by an aldehyde dehydrogenase. In silico docking studies could be performed to predict the binding affinity of this compound to the active sites of various known aldehyde dehydrogenases. Such studies involve creating a three-dimensional model of the enzyme and computationally placing the substrate (this compound) into its active site to calculate the binding energy and identify key interacting residues.

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's entire metabolic network. mdpi.comlu.se These models contain all known metabolic reactions in an organism and the genes that encode the enzymes for each reaction. kbase.us By incorporating a reaction for the conversion of this compound into a GEM, it would be possible to simulate its effect on the entire metabolic system under various conditions. This could help in identifying potential metabolic bottlenecks or alternative pathways for its degradation.

Table 2: Key Enzyme Classes Potentially Involved in this compound Metabolism

Enzyme ClassProposed FunctionModeling Application
Aldehyde DehydrogenaseOxidation of this compound to glutaric acidDocking studies to predict substrate specificity and affinity.
Acyl-CoA SynthetaseConversion of glutaric acid to glutaryl-CoAModeling to understand substrate recognition and catalytic mechanism.
Acyl-CoA DehydrogenaseOxidation of glutaryl-CoA to glutaconyl-CoASimulation of enzyme kinetics and the impact of mutations.

This table outlines the probable enzymes that would be involved in the metabolism of this compound based on established metabolic pathways.

Advanced Analytical Methodologies in 2 Formylbutanoic Acid Research

Chromatographic Separation Techniques for Complex Biological and Synthetic Mixtures

Chromatography is fundamental to isolating 2-formylbutanoic acid from intricate mixtures, a critical step preceding its analysis. The polarity of the compound dictates the choice of separation technique.

Hydrophilic Interaction Liquid Chromatography (HILIC) has gained prominence in metabolomic studies for its proficiency in separating polar and ionic compounds like amino acids, organic acids, and nucleotides. nih.govpreprints.org When coupled with mass spectrometry (MS), HILIC-MS emerges as a powerful tool for the simultaneous identification and quantification of a wide array of polar metabolites from minimal sample volumes. nih.govpreprints.org This technique is particularly well-suited for analyzing compounds such as this compound in biological matrices.

The HILIC separation mechanism relies on partitioning analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the strong retention of polar compounds that would otherwise elute quickly in traditional reversed-phase chromatography. mdpi.com Researchers have optimized HILIC-MS methods to analyze over 150 polar metabolites in a single run without the need for derivatization. nih.govpreprints.orgresearchgate.net The choice of column and mobile phase pH are critical parameters. Zwitterionic columns, such as ZIC-cHILIC, have demonstrated superior performance in detecting a high number of metabolic features under acidic conditions, which provide good peak shapes. mdpi.com

In a typical HILIC-MS workflow for metabolomics, biological samples like cell lysates are prepared, often by protein precipitation with a high-percentage organic solvent (e.g., acetonitrile), and then injected into the LC-MS system. nih.gov The mass spectrometer then identifies and quantifies the eluted compounds, enabling detailed "polaromics" studies. nih.govpreprints.org

Table 1: Example HILIC-MS Parameters for Polar Metabolite Analysis

ParameterDescriptionSource
ColumnSeQuant® ZIC®-cHILIC (3 µm particle size) mdpi.com
Mobile PhaseAcidic conditions are often preferred for good peak shape of amino and organic acids. mdpi.com
DetectorHigh-resolution, accurate mass LC/Q-TOF mass spectrometer. hpst.cz
Sample PreparationProtein precipitation from cell lysates using 90% (v/v) acetonitrile (B52724). nih.gov
ApplicationSimultaneous quantitative analysis of >150 polar and ionic compounds in biological matrices. nih.govpreprints.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis and purification of compounds like this compound. Depending on the compound's properties and the analytical goal, various HPLC modes can be employed. For organic acids, reversed-phase (RP) HPLC is a common approach. sielc.com

An HPLC method for this compound could utilize a C18 or a specialized organic acid column. mdpi.com The mobile phase typically consists of an aqueous buffer, often acidified with phosphoric or formic acid to ensure the analyte is in its protonated form, and an organic modifier like acetonitrile or methanol. sielc.comprotocols.io Detection is commonly achieved using an ultraviolet (UV) detector, typically set at a low wavelength such as 210 nm, where carboxylic acids exhibit absorbance. mdpi.com

HPLC is not only used for quantification but also for assessing the purity of synthetic batches of this compound. avantorsciences.com For instance, a purity specification might be set at a minimum of 98.0% as determined by HPLC area percentage. avantorsciences.com Method development involves optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve efficient separation from impurities and other sample components within a reasonable runtime. mdpi.com

Table 2: Representative HPLC Method Parameters for Organic Acid Analysis

ParameterDescriptionSource
ColumnAcclaim® OA, 5 µm, 120 Å (4.0 × 250 mm) or similar organic acid column. mdpi.com
Mobile PhaseIsocratic elution with an aqueous buffer (e.g., 0.01N sulfuric acid or 200 mM Na₂SO₄ with a pH modifier). mdpi.comprotocols.io
Flow Rate0.3 - 0.6 mL/min. mdpi.comprotocols.io
DetectorUV-DAD at 210 nm or Refractive Index Detector (RID). mdpi.comprotocols.io
Column Temperature30 - 55 °C. mdpi.comprotocols.io

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Metabolites

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy provide complementary information regarding the compound's mass, elemental composition, and atomic connectivity.

Mass Spectrometry (MS) provides the mass-to-charge (m/z) ratio of the molecule, which is a key physical property for its identification. For this compound (C₅H₈O₃), the monoisotopic mass is 116.047344 g/mol . epa.govchemspider.com High-resolution mass spectrometry can confirm this mass with high accuracy, which helps in determining the elemental formula. When coupled with chromatographic separation (LC-MS), MS can identify the compound in a complex mixture. hpst.cz Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecule is fragmented and the resulting pattern provides a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each hydrogen atom (¹H NMR) and carbon atom (¹³C NMR) in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the proton on the alpha-carbon, the methylene (B1212753) protons, and the terminal methyl protons. The chemical shift of each signal, its integration (the area under the peak), and its splitting pattern (due to spin-spin coupling with neighboring protons) allow for the complete assignment of the proton structure. docbrown.info For example, the aldehydic proton would appear at a characteristic downfield shift, while the coupling between protons on adjacent carbons would follow the n+1 rule, helping to piece together the carbon skeleton. docbrown.info

Table 3: Key Spectroscopic Data for this compound

TechniqueParameterValue / Expected ObservationSource
Mass SpectrometryMolecular FormulaC₅H₈O₃ epa.govchemspider.com
Mass SpectrometryMonoisotopic Mass116.047344 g/mol epa.govchemspider.com
¹H NMRCarboxylic Acid Proton (-COOH)Broad singlet, downfield shift (>10 ppm). docbrown.info
¹H NMRAldehyde Proton (-CHO)Triplet, downfield shift (~9-10 ppm).
¹H NMRAlpha-Proton (-CH)Multiplet, coupled to aldehyde and methylene protons. docbrown.info
¹H NMRMethylene Protons (-CH₂)Multiplet, coupled to alpha and methyl protons. docbrown.info
¹H NMRMethyl Protons (-CH₃)Triplet, upfield shift (~0.9 ppm). docbrown.info

Quantitative Analysis and Metabolomics Profiling in Research Systems

Quantitative analysis of this compound is essential for understanding its dynamics in biological systems. Metabolomics, the large-scale study of small molecules, provides a powerful framework for this purpose. nih.govfrontiersin.org Untargeted metabolomic profiling using techniques like HILIC-MS allows for the simultaneous measurement of hundreds of metabolites, including this compound, to generate a comprehensive snapshot of the metabolic state of a cell or tissue. nih.govresearchgate.net

The process involves comparing the metabolic profiles of different sample groups (e.g., control vs. treated). nih.gov After data acquisition via LC-MS, sophisticated statistical methods are employed to identify metabolites that are significantly different between the groups. frontiersin.org Multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to visualize the separation between groups and identify the metabolites driving this separation. nih.gov Metabolites are typically considered significant if they pass a threshold based on their p-value (from a t-test) and a Variable Importance in Projection (VIP) score from the PLS-DA model. frontiersin.org

The results are often visualized using heat maps, which show the relative abundance of metabolites across different samples, or volcano plots that highlight metabolites with both statistical significance and a large magnitude of change. researchgate.net This approach can reveal alterations in metabolic pathways and identify potential biomarkers associated with a specific condition or treatment. nih.gov For quantification, the area of the metabolite's peak in the chromatogram is normalized to an internal standard, and its concentration is calculated using an external calibration curve. preprints.org

Table 4: Example of Data Presentation in a Metabolomics Study

MetaboliteFold Change (Treatment vs. Control)p-valueVIP ScoreSource
This compound+2.5<0.05>1.5 frontiersin.org
Glutamic acid+1.8<0.05>1.5 mdpi.com
Lactic acid-1.5<0.05>1.5 mdpi.com
Fumaric acid+1.3>0.05<1.0 nih.gov

Emerging Applications and Future Research Directions

2-Formylbutanoic Acid as a Versatile Synthon in Advanced Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis-oriented bond. The dual reactivity of this compound, stemming from its carboxyl and formyl groups, positions it as a highly adaptable synthon for constructing complex molecular frameworks. lookchem.comksu.edu.sa Organic chemists utilize such building blocks to assemble intricate molecules, including pharmaceuticals and other biologically active compounds. gu.se

Design and Synthesis of Complex Molecular Architectures Utilizing Formylbutanoic Acid Motifs

The formylbutanoic acid motif is a valuable component in the synthesis of more complex structures. For instance, derivatives of this acid are used as intermediates in the creation of pharmaceuticals and agrochemicals, where its functional groups can be integrated into larger molecular designs. lookchem.com One documented application involves a derivative, 4-formylbutyric acid, which was used in a multi-step synthesis to produce a hydrazino methyl ester, a precursor for more complex cyclic compounds like piperazic acid, a component of certain antibiotics. The ability to create such elaborate structures is crucial in the development of new therapeutic agents and functional materials. lookchem.comgu.se

Exploration of this compound as a Precursor in Specialized Chemical Transformations

The aldehyde and carboxylic acid groups in this compound can undergo a wide array of chemical reactions, making it a useful precursor. ksu.edu.sa Aldehyde groups can participate in reactions like hydroformylation, addition of nitriles, and various cyclizations. sciencemadness.org Carboxylic acids can be converted into esters, amides, and acid chlorides, which are themselves key intermediates in organic synthesis. ksu.edu.sadocbrown.info

For example, the formyl group can be a target for oxidation to a second carboxylic acid, reduction to a hydroxyl group, or can engage in carbon-carbon bond-forming reactions. smolecule.com Similarly, the carboxylic acid group can be transformed under different conditions. This orthogonal reactivity allows chemists to selectively manipulate one functional group while leaving the other intact, a critical strategy in multi-step synthesis. youtube.com A specific example is the reduction of a crude 3-isopropyl-4-formylbutanoic acid with sodium borohydride, which selectively targets the aldehyde to form a lactone after acidification and cyclization. cdnsciencepub.com

Investigation in Biofuel and Combustion Chemistry Research

The push for renewable energy sources has intensified research into biofuels. savemyexams.com Understanding the combustion chemistry of oxygenated compounds, like this compound, is vital for designing next-generation engines and optimizing fuel efficiency. sci-hub.semaxapress.com

Characterization of Oxidation Products and Reaction Pathways of Formyl-Containing Biofuel Components

Biofuels, especially biodiesel, are susceptible to oxidation during long-term storage, which can lead to the formation of deposits and engine problems. nih.govnrel.gov The oxidation process involves the reaction of fuel components with oxygen, leading to primary products like hydroperoxides, which then decompose into a variety of secondary products, including aldehydes and shorter-chain carboxylic acids. nrel.gov

Research into the low-temperature oxidation of biofuels is crucial for understanding ignition behavior. sci-hub.se Formyl-containing compounds are among the many oxygenated species formed during the complex chain reactions of combustion. sci-hub.seencyclopedia.pub For example, studies on the oxidation of various fuel components have identified the formation of numerous oxygenated products. While direct studies on this compound are not prevalent, the chemistry of related molecules like 5-oxopentanoic acid (also known as 4-formylbutyric acid) is relevant. smolecule.com The oxidation of such compounds can lead to dicarboxylic acids, while reduction can yield hydroxy acids. smolecule.com Understanding these transformation pathways is essential for developing more stable and efficient biofuels. sci-hub.senih.gov

Rational Design of Catalytic Systems and Ligands for Formyl-Acid Synthesis and Reactions

Developing efficient catalysts is key to unlocking the full potential of this compound in synthesis. This includes catalysts for its production and for controlling its subsequent reactions.

Research has shown that palladium-catalyzed reactions using specific ligands can selectively produce aldehydes or carboxylic acids from aryl halides and formic acid. researchgate.net Sterically hindered monodentate ligands tend to favor the formation of aldehydes, while bidentate ligands promote carboxylation. researchgate.net This ligand-controlled selectivity offers a powerful tool for synthesis.

Furthermore, the formyl group itself can be a critical factor in catalysis. The formyl C–H···O hydrogen bond has been identified as a key interaction in guiding the stereochemical outcome of certain Lewis acid-catalyzed reactions of aldehydes. rsc.org Designing chiral ligands and catalysts that can harness such weak interactions is a frontier in enantioselective synthesis, aiming to produce specific stereoisomers of a target molecule. youtube.comrsc.org For instance, Schiff bases derived from (2-formylphenoxy)acetic acid have been used to create cobalt(II) complexes with specific magnetic properties, demonstrating how ligand design around a formyl-acid structure can lead to advanced materials. researchgate.net

Interdisciplinary Research Frontiers and Unexplored Areas in Formylbutanoic Acid Chemistry

The unique properties of this compound open doors to several interdisciplinary research areas.

Biocatalysis and Metabolic Engineering : While not found commonly in nature, engineered metabolic pathways could potentially produce this compound or its derivatives from renewable feedstocks. google.comgoogle.com Enzymes like carboxylate reductases are known to convert dicarboxylic acids into oxo-acids. google.com Exploring and engineering such enzymes could lead to sustainable production routes.

Advanced Materials : The ability to form complexes, as seen with (2-formylphenoxy)acetic acid, suggests that this compound could serve as a scaffold for new materials with interesting magnetic or electronic properties. researchgate.net

Astrochemistry and Prebiotic Chemistry : Simple organic acids and aldehydes are of interest in studies of the chemical origins of life. While more complex than simple precursors like formic or acetic acid, understanding the formation and stability of bifunctional molecules like this compound under various conditions could provide insights into prebiotic chemical evolution.

Atmospheric and Environmental Chemistry : The oxidation of volatile organic compounds in the atmosphere leads to a myriad of oxygenated products. Studying the atmospheric fate of formyl-containing acids can contribute to a better understanding of aerosol formation and air quality. acs.org

Future research will likely focus on developing highly selective catalysts for both the synthesis and transformation of this compound, exploring its role in biological systems through metabolomics and synthetic biology, and leveraging its unique bifunctionality to create novel polymers and advanced materials. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.